N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to two pyrazole moieties. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms, known for its stability and role in medicinal chemistry. This compound is structurally distinct due to its methyl substituents on both pyrazole rings, which enhance lipophilicity and may influence pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-7-6-9(19(3)16-7)11-14-15-12(21-11)13-10(20)8-4-5-18(2)17-8/h4-6H,1-3H3,(H,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWIZVLJTVGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazole ring, an oxadiazole moiety, and a carboxamide functional group, which contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. A study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 92.4 µM against multiple cancer types including colon and lung cancers .
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. A recent investigation revealed that similar compounds exhibited potent effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Aspergillus niger .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through its interaction with cyclooxygenases (COX). Inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions. Compounds with a similar structure have been noted for their ability to modulate inflammatory pathways effectively .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The oxadiazole moiety has been linked to the inhibition of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : Studies suggest that the compound may influence cell cycle checkpoints, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a critical aspect of its anticancer activity.
Study on Anticancer Efficacy
In a notable study involving the synthesis of various oxadiazole derivatives, researchers found that modifications at specific positions significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups at the para position showed improved efficacy against breast cancer cell lines, suggesting a structure–activity relationship that can guide future drug design .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial properties of related compounds against a panel of bacterial strains. The results indicated that the presence of specific functional groups could enhance activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that are being explored for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyrazole and oxadiazole compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The specific structure of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide may enhance these effects due to its ability to interact with specific biological targets .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. Pyrazole derivatives have been reported to possess activity against a range of bacteria and fungi. This suggests that this compound could be developed into a novel antimicrobial agent .
Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. The oxadiazole moiety is known for its insecticidal properties, and integrating it with pyrazole could enhance efficacy against agricultural pests while minimizing toxicity to non-target organisms .
Plant Growth Regulators
Research has indicated that certain pyrazole derivatives can act as plant growth regulators. The application of this compound in this area could lead to advancements in crop yield and health through hormonal regulation mechanisms .
Synthesis of Functional Materials
The compound can be utilized in synthesizing advanced materials with specific properties. Its ability to form coordination complexes with metals can be exploited in creating catalysts or sensors. Research into the coordination chemistry of pyrazoles suggests potential applications in catalysis and electronic devices .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The target compound’s dimethylpyrazole substituents contrast with the dimethoxyphenyl or dihydrobenzodioxin groups in analogues, reducing polarity and increasing hydrophobicity .
Physicochemical Properties
Notes:
Q & A
Basic: What are the key synthetic steps for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions.
- Step 2 : Coupling the oxadiazole moiety with a substituted pyrazole carboxamide using a nucleophilic substitution or condensation reaction.
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Critical reagents include hydrazine derivatives (for oxadiazole formation) and coupling agents like EDCI/HOBt for amide bond formation. Reaction optimization often requires controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon backbone (e.g., distinguishing oxadiazole C-2 and pyrazole methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650–1700 cm) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling in aryl-substituted analogs .
- Temperature Control : Lower temperatures (0–25°C) reduce byproduct formation during sensitive steps like amide coupling .
- Base Selection : KCO or EtN for deprotonation without side reactions .
Advanced: How do structural modifications in analogous compounds affect biological activity?
Comparative studies of pyrazole-oxadiazole hybrids reveal:
| Modification | Impact on Activity | Source |
|---|---|---|
| Substituent at pyrazole C-3 | Increased antimicrobial activity with electron-withdrawing groups | |
| Replacement of oxadiazole with thiadiazole | Reduced cytotoxicity but enhanced solubility | |
| Methyl vs. bulkier groups (e.g., cyclohexyl) | Improved target binding affinity in kinase inhibition assays |
Advanced: What strategies resolve contradictions in spectral data during characterization?
- Cross-Validation : Combine NMR, MS, and IR data to confirm functional groups (e.g., distinguishing oxadiazole C=O from amide C=O) .
- Isotopic Labeling : Use N-labeled intermediates to resolve overlapping signals in heterocyclic regions .
- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Basic: What intermediates are critical in synthesizing this compound?
Key intermediates include:
- 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol : Synthesized via cyclization of thiosemicarbazides .
- 1-Methyl-1H-pyrazole-3-carbonyl chloride : Prepared using thionyl chloride for subsequent amide coupling .
Advanced: How to design experiments to study the compound’s mechanism of action?
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding constants for enzyme targets (e.g., kinases) .
- Molecular Docking : Compare docking scores of analogs to identify critical interactions (e.g., hydrogen bonding with oxadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
